molecular formula C15H12ClNO B1620063 N-(4-Chlorophenyl)-3-phenylacrylamide CAS No. 53691-91-1

N-(4-Chlorophenyl)-3-phenylacrylamide

Katalognummer: B1620063
CAS-Nummer: 53691-91-1
Molekulargewicht: 257.71 g/mol
InChI-Schlüssel: LSOIYQMAEOVIGQ-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-3-phenylacrylamide is a compound that belongs to the class of cinnamamides. It is characterized by the presence of a propenamide group attached to a 4-chlorophenyl and a phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-phenylacrylamide typically involves the reaction of 4-chloroaniline with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product. The reaction can be represented as follows:

4-chloroaniline+cinnamoyl chloride2-Propenamide, N-(4-chlorophenyl)-3-phenyl-\text{4-chloroaniline} + \text{cinnamoyl chloride} \rightarrow \text{this compound} 4-chloroaniline+cinnamoyl chloride→2-Propenamide, N-(4-chlorophenyl)-3-phenyl-

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-3-phenylacrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives at the 4-chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-3-phenylacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
  • 2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)-

Uniqueness

N-(4-Chlorophenyl)-3-phenylacrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

53691-91-1

Molekularformel

C15H12ClNO

Molekulargewicht

257.71 g/mol

IUPAC-Name

(E)-N-(4-chlorophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H12ClNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+

InChI-Schlüssel

LSOIYQMAEOVIGQ-IZZDOVSWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.